molecular formula C16H13FN2O2 B11471860 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11471860
M. Wt: 284.28 g/mol
InChI Key: KFBDATMAYMZKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a pyridine ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyridine Ring: The pyridine ring can be attached through nucleophilic substitution reactions involving pyridine derivatives and suitable leaving groups.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or pyridine rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and interactions due to its unique structural features.

    Industry: Use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorine atom and pyridine ring may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-bromo-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The unique combination of a fluorine atom and a pyridine ring in 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide may confer distinct chemical and biological properties compared to its analogs. These features could result in improved potency, selectivity, and pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H13FN2O2/c17-13-3-4-15-14(7-13)12(10-21-15)6-16(20)19-9-11-2-1-5-18-8-11/h1-5,7-8,10H,6,9H2,(H,19,20)

InChI Key

KFBDATMAYMZKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=COC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.